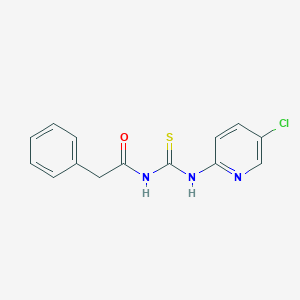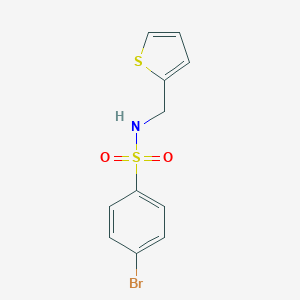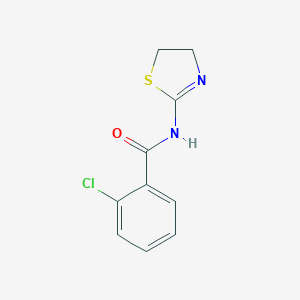
1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of 2-pyridinecarboxylic acid to introduce the nitro group at the 3-position This is followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1-(3-Amino-2-pyridinyl)-2-piperidinecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitro-2-pyridinyl)-2-pyrrolidinecarboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(3-Nitro-2-pyridinyl)-4-piperidinol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
InChI-Schlüssel |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
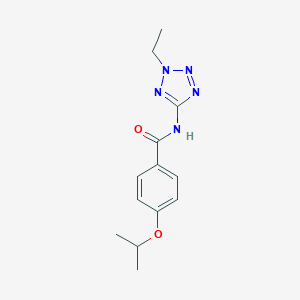
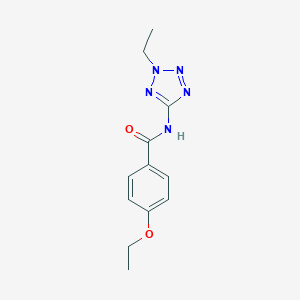
![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)
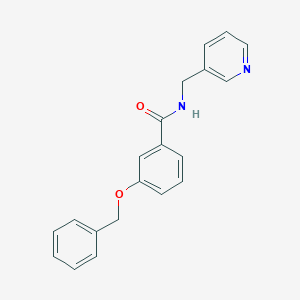
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)
